molecular formula C6H7N2NaO2S B1408277 Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1803586-80-2

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1408277
CAS No.: 1803586-80-2
M. Wt: 194.19 g/mol
InChI Key: IUDBBQRXSDLJGH-UHFFFAOYSA-M
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Description

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

The synthesis of Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a suitable isothiocyanate with hydrazine hydrate, followed by cyclization with an appropriate carboxylic acid derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles such as amines or alcohols, forming amides or esters.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies demonstrating its ability to inhibit specific enzymes and pathways involved in these diseases.

    Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In the context of its anti-inflammatory and anticancer activities, the compound has been shown to inhibit key enzymes and signaling pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB), which play crucial roles in inflammation and cancer progression.

Comparison with Similar Compounds

Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives, such as:

    Sodium 5-(methyl)-1,3,4-thiadiazole-2-carboxylate: Similar in structure but with a methyl group instead of an isopropyl group, this compound may exhibit different biological activities and chemical reactivity.

    Sodium 5-(ethyl)-1,3,4-thiadiazole-2-carboxylate: Another similar compound with an ethyl group, which may also show variations in its properties and applications.

    Sodium 5-(phenyl)-1,3,4-thiadiazole-2-carboxylate: The presence of a phenyl group can significantly alter the compound’s chemical behavior and biological activity, making it unique compared to the isopropyl derivative.

Properties

IUPAC Name

sodium;5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.Na/c1-3(2)4-7-8-5(11-4)6(9)10;/h3H,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDBBQRXSDLJGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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